Benzamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis-: is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is characterized by the presence of two benzamide groups connected by a 2-hydroxy-1,3-propanediyl linker. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of benzoyl chloride with a suitable diamine, such as 2-hydroxy-1,3-propanediamine, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein binding studies.
Industry: In the industrial sector, it can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with the active sites of enzymes, thereby inhibiting or modulating their activity. The benzene rings can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Hydroxybenzamide: A hydroxylated derivative of benzamide.
N,N’-Bis(2-hydroxyethyl)benzamide: A similar compound with two hydroxyethyl groups instead of the 2-hydroxy-1,3-propanediyl linker.
Uniqueness: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is unique due to its specific structure, which provides distinct chemical and physical properties. The presence of the 2-hydroxy-1,3-propanediyl linker allows for additional hydrogen bonding and interaction sites, making it a versatile compound in various applications.
Properties
CAS No. |
101798-10-1 |
---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(3-benzamido-2-hydroxypropyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c20-15(11-18-16(21)13-7-3-1-4-8-13)12-19-17(22)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,21)(H,19,22) |
InChI Key |
IUWCPTIFCCEKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(CNC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.